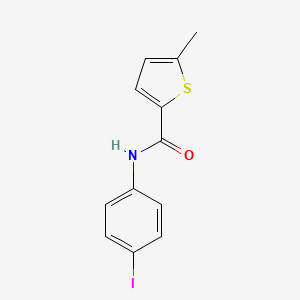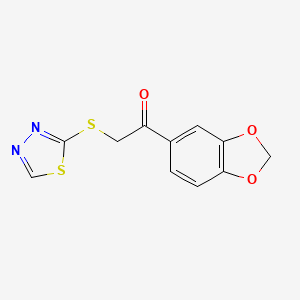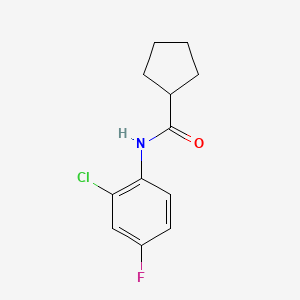
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide, also known as CPP, is a small molecule that has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Wirkmechanismus
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to this site, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide prevents the binding of glycine, an essential co-agonist of the NMDA receptor, which leads to a decrease in NMDA receptor activity. This mechanism of action has been well-studied and is the basis for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in many scientific studies.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to impair learning and memory processes, as well as induce seizures and neurotoxicity. However, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various processes, such as learning and memory. However, one limitation of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide is its potential for neurotoxicity, which can affect the interpretation of results in some experiments.
Zukünftige Richtungen
There are many future directions for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the potential therapeutic use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in the treatment of various neurological disorders. Another area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Overall, the continued use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research will undoubtedly lead to new insights into the role of the NMDA receptor in various processes and potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide involves the reaction of N-cyclohexylpiperazine with 1,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the piperazine ring. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and is used by many researchers in the field.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been widely used in scientific research for its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in a variety of studies related to these processes.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-15(12-18-20(13)2)16(23)21-8-10-22(11-9-21)17(24)19-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQTCLIUDHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)